molecular formula C21H22F3NO2 B2483797 [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 672951-42-7

[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2483797
CAS No.: 672951-42-7
M. Wt: 377.407
InChI Key: UPVUNAGAPPIYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, particularly as a potential modulator of neurological and psychiatric targets. The compound features a benzoxazine moiety, a privileged scaffold in drug discovery known for its diverse biological activities (source) . This core structure is functionallyized with a tert-butyl group to enhance metabolic stability and a 3-(trifluoromethyl)benzoyl group, which is a common motif used to improve binding affinity and membrane permeability (source) . Its primary research value lies in its potential as a high-affinity ligand for investigating serotonin receptor subtypes, such as 5-HT 1A and 5-HT 2A , which are critical targets for understanding and treating disorders like anxiety, depression, and schizophrenia (source) . Researchers utilize this compound as a chemical probe to elucidate complex signaling pathways in the central nervous system, study receptor oligomerization, and screen for novel therapeutics in cell-based and in vitro assay systems. The presence of the trifluoromethyl group also makes it a valuable subject for metabolic stability studies and in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling during early-stage drug discovery campaigns.

Properties

IUPAC Name

(3-tert-butyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c1-13-8-9-17-16(10-13)25(18(12-27-17)20(2,3)4)19(26)14-6-5-7-15(11-14)21(22,23)24/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUNAGAPPIYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2C(=O)C3=CC(=CC=C3)C(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone, also known by its CAS number 672951-42-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22F3NO2, indicating the presence of a tert-butyl group, a trifluoromethyl group, and a benzoxazine structure. The unique arrangement of these functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Liver X Receptors (LXRs) : Compounds related to benzoxazines have been studied for their ability to act as LXR agonists. LXRs play a critical role in lipid metabolism and inflammation regulation. The introduction of specific functional groups in related compounds has been shown to enhance their agonistic activity on LXRs .
  • G Protein-Coupled Receptors (GPCRs) : Many benzoxazine derivatives interact with GPCRs, which are pivotal in numerous physiological processes. The modulation of these receptors can influence metabolic pathways and cellular signaling .

Antimicrobial Activity

Studies have indicated that similar benzoxazine derivatives exhibit antimicrobial properties. For instance, compounds with the benzoxazine scaffold have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. For example, certain benzoxazine derivatives have been reported to reduce pro-inflammatory cytokines in vitro, suggesting that this compound may also possess similar properties.

Neuroprotective Properties

Research on benzoxazine derivatives has revealed neuroprotective effects in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and apoptosis in neuronal cells.

Case Studies

  • LXR Agonist Study : A study focused on tert-butyl benzoate analogs demonstrated that modifications at the C6 position enhanced LXR agonistic activity. The findings suggest that similar modifications in this compound could improve its efficacy as an LXR agonist .
  • Inflammatory Disease Model : In a murine model of inflammatory disease, a related compound exhibited significant reductions in inflammatory markers when administered at specific dosages. This suggests potential therapeutic applications for this compound in treating inflammatory conditions.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranesLiterature Review
Anti-inflammatoryReduction of cytokinesCase Study 1
NeuroprotectiveMitigation of oxidative stressCase Study 2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues in Agrochemicals

The trifluoromethylphenyl group is a common motif in herbicides and pesticides. For example:

  • Triflusulfuron methyl ester (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) contains a trifluoroethoxy group and a triazine ring, which enhance herbicidal activity by inhibiting acetolactate synthase (ALS) .
  • Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a sulfonylurea bridge and triazine ring, critical for ALS inhibition .

Key Differences :

  • The target compound lacks the sulfonylurea and triazine moieties found in these herbicides, suggesting a different mechanism of action. Instead, its benzoxazine core may interact with biological targets via hydrogen bonding or π-π stacking, as seen in other benzoxazine derivatives .
Functional Group Analysis
  • Trifluoromethyl (-CF₃) Group: Present in both the target compound and triflusulfuron, this group improves metabolic stability and membrane permeability.
  • tert-Butyl Group : This bulky substituent in the benzoxazine ring may enhance steric hindrance, reducing enzymatic degradation compared to smaller groups (e.g., methyl in metsulfuron) .
Physicochemical Properties
Property Target Compound Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Molecular Weight ~383.4 g/mol (estimated) 492.4 g/mol 381.4 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 2.8 2.1
Key Functional Groups Benzoxazine, -CF₃, tert-butyl Triazine, sulfonylurea, -CF₃ Triazine, sulfonylurea, methyl
Bioactivity Not reported ALS inhibitor ALS inhibitor

Q & A

Q. What are the key synthetic strategies for preparing [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone?

Methodological Answer: The synthesis typically involves:

  • Stepwise coupling : Use of Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl group to the benzoxazine core. For example, palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂ in 1,4-dioxane/water) is effective for aryl-aryl bond formation .
  • Protection of reactive sites : Tert-butyl and methyl groups on the benzoxazine ring may require protection during synthesis (e.g., using NaH in THF for deprotonation, as seen in benzofuran derivatives) .
  • Purification : Column chromatography with ethyl acetate/n-hexane gradients is recommended to isolate the product .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer:

  • ¹H/¹³C-NMR : Focus on diagnostic signals:
    • Tert-butyl group: δ ~1.3 ppm (singlet, 9H).
    • Trifluoromethylphenyl: δ ~7.5–7.8 ppm (aromatic protons adjacent to CF₃) .
    • Benzoxazine ring: δ ~3.5–4.5 ppm (dihydro-4H protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Resolve stereochemistry if crystalline .

Advanced Questions

Q. How can low yields in the final coupling step be addressed?

Methodological Answer: Low yields often stem from:

  • Catalyst inefficiency : Optimize Pd catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂) and use degassed solvents to prevent oxidation .
  • Steric hindrance : Introduce bulky ligands (e.g., triethylamine) to stabilize intermediates .
  • Temperature control : Gradual heating (e.g., 60°C → 100°C) improves reaction kinetics .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Impurity analysis : Run TLC with ethyl acetate/n-hexane (1:3) to detect byproducts .
  • Dynamic NMR : Variable-temperature NMR can reveal conformational exchange in the benzoxazine ring .
  • DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with the InChI-derived 3D structure (e.g., PubChem data ) to model interactions with biological targets.
  • QM/MM simulations : Analyze electron density around the trifluoromethyl group to predict electrophilic sites .

Q. How does the benzoxazine ring’s conformation influence stability?

Methodological Answer:

  • Ring puckering analysis : Use X-ray or DFT to assess dihydro-4H ring strain.
  • Accelerated stability testing : Expose the compound to heat (40°C, 75% RH) and monitor degradation via HPLC .

Q. How to address conflicting biological activity data in different assays?

Methodological Answer:

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) .
  • Control for solvent effects : Compare DMSO vs. aqueous solubility impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.